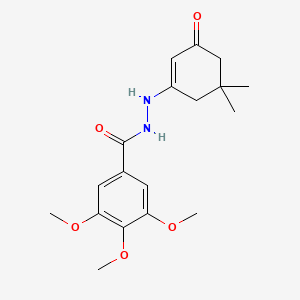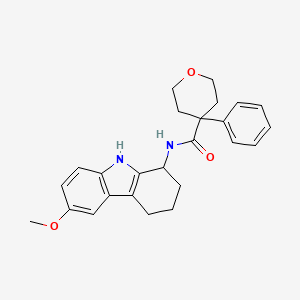![molecular formula C22H29N3O4S B12163871 Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B12163871.png)
Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate is a complex organic compound with a thiophene core. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene core, followed by the introduction of various functional groups. Common reagents used in these reactions include dimethylamine, morpholine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
作用機序
The mechanism of action of Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain thiophene cores and exhibit similar biological activities.
Morpholine Derivatives: Compounds like Morpholine and its derivatives are known for their diverse applications in medicinal chemistry.
Uniqueness
Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C22H29N3O4S |
|---|---|
分子量 |
431.6 g/mol |
IUPAC名 |
ethyl 5-[(dimethylamino)methyl]-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H29N3O4S/c1-4-29-22(27)20-19(16-8-6-5-7-9-16)17(14-24(2)3)30-21(20)23-18(26)15-25-10-12-28-13-11-25/h5-9H,4,10-15H2,1-3H3,(H,23,26) |
InChIキー |
DNVJIRTVKIGXGK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)CN(C)C)NC(=O)CN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12163789.png)

![2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12163796.png)

![3-(2-Methoxyethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163819.png)
![N'~1~-[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12163826.png)
![N-[2-(dimethylamino)ethyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B12163827.png)
![(4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12163832.png)
methanolate](/img/structure/B12163835.png)

![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide](/img/structure/B12163859.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B12163863.png)
![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one](/img/structure/B12163866.png)
